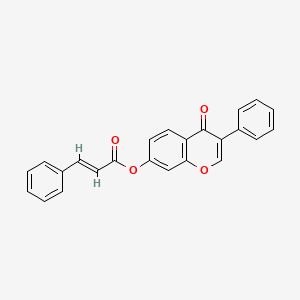

7-Cinnamoyloxyisoflavone

Vue d'ensemble

Description

Isoflavones are phenolic compounds with a 3-phenylchromen-4-one backbone. They are plant-derived metabolites found primarily in the Fabaceae family . Hundreds of isoflavone structures have been identified so far . They are known for their potential health benefits due to their similarity to estrogens .

Synthesis Analysis

Isoflavones are synthesized by plants as specialized metabolites . They are involved in the plant defense reaction against pathogens . The synthesis of isoflavones involves multiple genes and different soybean seeds have different isoflavone compositions .

Molecular Structure Analysis

Isoflavones are structurally similar to estrogens, which allows them to interact with estrogen receptors and exert various health benefits . They exhibit dual regio-specificity for the 4′ and 7-hydroxyl moieties of the isoflavonoid nucleus .

Chemical Reactions Analysis

Chemical derivatization is an important strategy to increase analytical performance, especially analytical sensitivity and selectivity . It has been widely used for profiling metabolites, quantifying bioactive small molecules, and identifying natural products .

Mécanisme D'action

Target of Action

7-Cinnamoyloxyisoflavone, as an isoflavone derivative, primarily targets estrogen receptors . Isoflavones are known to be selective estrogen receptor modulators that exert estrogenic-like effects under certain experimental conditions . They are structurally similar to mammalian 17β-estradiol .

Mode of Action

The compound interacts with its targets, the estrogen receptors, and induces changes in the cell. Isoflavones have anticarcinogenic properties, including inhibition of cell proliferation, induction of apoptosis, autophagy, necrosis, cell cycle arrest, senescence, impaired cell migration, invasion, tumor angiogenesis and reduced resistance to multiple drugs in tumor cells .

Biochemical Pathways

This compound, being an isoflavone, affects several biochemical pathways. Isoflavones are part of the phenylpropanoid pathway, which is involved in the synthesis of a variety of secondary metabolites . Exposure to isoflavones can lead to increased intracellular levels of 6-phosphogluconate and ribose 5-phosphate, suggesting a possible upregulation of the pentose phosphate pathway .

Pharmacokinetics

The pharmacokinetics of isoflavones can be influenced by various factors, including dose, route of administration, and individual differences in metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of other isoflavones. These effects include potential anticancer properties, serving as antioxidants, inducing apoptosis, and inhibiting cancer cell proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, stress factors in the environment can promote the synthesis of various types of flavonoids in plants . Additionally, the 7th Environment Action Programme mandates the development of a strategy for a non-toxic environment conducive to the development of sustainable substitutes including non-chemical solutions .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 7-Cinnamoyloxyisoflavone in lab experiments is that it is a naturally occurring compound, which makes it more biologically relevant than synthetic compounds. Additionally, its synthesis method has been optimized for high yield and purity, making it a reliable source of the compound for research purposes. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Orientations Futures

There are several future directions for research on 7-Cinnamoyloxyisoflavone. One area of interest is its potential use in combination with other compounds for the treatment of cancer. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and its potential side effects.

Applications De Recherche Scientifique

7-Cinnamoyloxyisoflavone has been studied for its potential therapeutic properties in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. In cancer research, it has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast and prostate cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In cardiovascular disease research, it has been shown to reduce inflammation and oxidative stress, which are key factors in the development of atherosclerosis. In neurodegenerative disorder research, it has been found to protect against neuronal damage and improve cognitive function.

Propriétés

IUPAC Name |

(4-oxo-3-phenylchromen-7-yl) (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O4/c25-23(14-11-17-7-3-1-4-8-17)28-19-12-13-20-22(15-19)27-16-21(24(20)26)18-9-5-2-6-10-18/h1-16H/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABHDNWMBXCOOQ-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131814-54-5 | |

| Record name | 7-Cinnamoyloxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131814545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

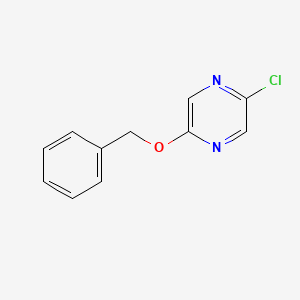

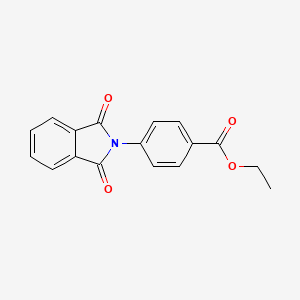

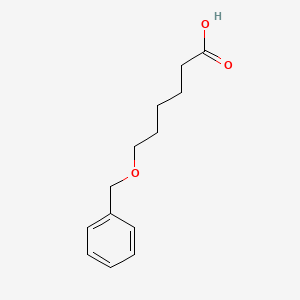

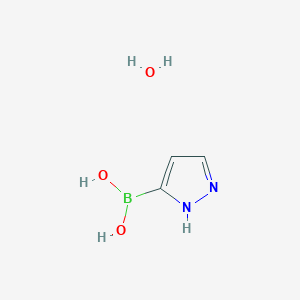

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

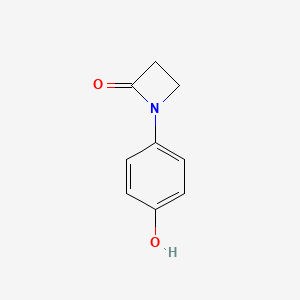

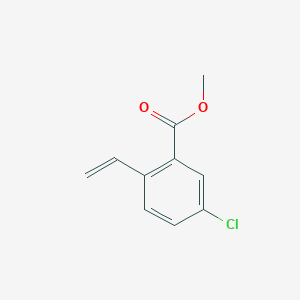

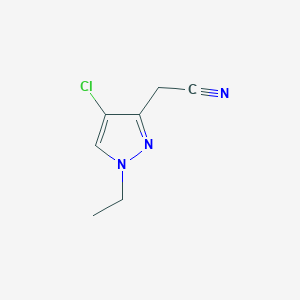

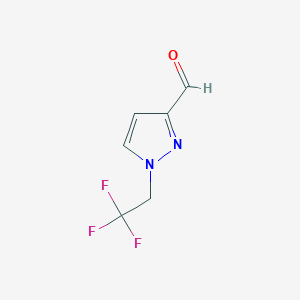

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B3046807.png)

![1,5-Diazabicyclo[3.1.0]hexane](/img/structure/B3046812.png)

![2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol](/img/structure/B3046827.png)